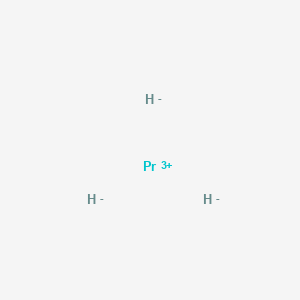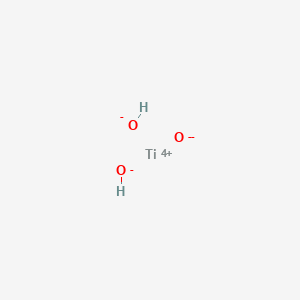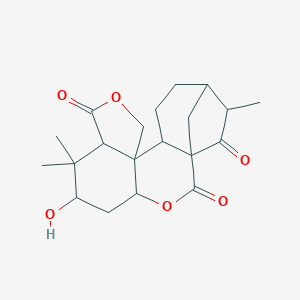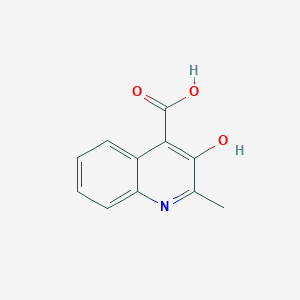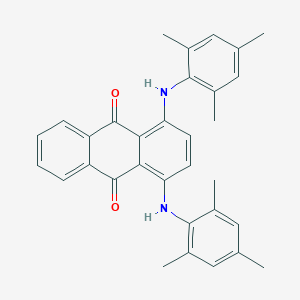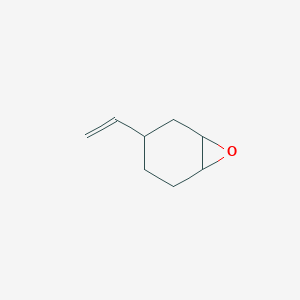
1,2-Epoxy-4-vinylcyclohexane
概要
説明
1,2-Epoxy-4-vinylcyclohexane is a chemical compound with the molecular formula C8H12O . It is a colorless liquid and is used mainly as a chemical intermediate . It can be copolymerized with other epoxides to yield polyglycols having unsaturation available for further reaction .
Synthesis Analysis
The synthesis of 1,2-Epoxy-4-vinylcyclohexane involves the use of a bifunctional monomer, 1,2-epoxy-4-vinylcyclohexane (EVC), in the presence of N, N-dimethylbenzylamine as the catalyst . This results in the grafting of the fibers with C=C bonds on the surface .Molecular Structure Analysis
The molecular weight of 1,2-Epoxy-4-vinylcyclohexane is 124.1803 . The IUPAC Standard InChI is InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2 .Chemical Reactions Analysis
1,2-Epoxy-4-vinylcyclohexane can be copolymerized with other epoxides to yield polyglycols having unsaturation available for further reaction .Physical And Chemical Properties Analysis
1,2-Epoxy-4-vinylcyclohexane is a colorless liquid . It has a molecular weight of 124.1803 . The density is 0.952 g/mL at 25 °C . The refractive index is n 20/D 1.469 .科学的研究の応用
Application in LED Encapsulation
Specific Scientific Field
Material Science and Engineering
Summary of the Application
1,2-Epoxy-4-vinylcyclohexane is used in the synthesis of epoxy-modified methyl phenyl silicone resins, which are ideal for LED encapsulation .
Methods of Application or Experimental Procedures
The compound is synthesized through the hydrosilylation reaction between 1,2-epoxy-4-vinylcyclohexane and methyl phenyl silicone resins. The effects of catalyst dosage, reaction time, and temperature on the products were further discussed to determine optimal reaction conditions .
Results or Outcomes
The as-prepared epoxy-modified silicone resins were cured with methylhexahydrophthalic anhydride. The as-prepared products exhibited high light transmittance (~ 90% at 450 nm), strong bonding, suitable hardness, and sound waterproof performance .
Application in Synthesis of Cyclotetrasiloxane
Specific Scientific Field
Organic Chemistry
Summary of the Application
1,2-Epoxy-4-vinylcyclohexane is used in the synthesis of cyclotetrasiloxane modified with epoxy resin .
Methods of Application or Experimental Procedures
The compound is synthesized via hydrosilylation with 1, 3, 5, 7-tetramethylcyclotetrasiloxane (D4H) and 4-vinyl-1-cyclohexane 1, 2-epoxide (VCHO) .
Results or Outcomes
The resulting cyclotetrasiloxane modified with epoxy resin can be used in various applications, although the specific results or outcomes of this synthesis were not detailed in the sources .
Application in Surface Grafting of Bamboo Fibers
Summary of the Application
1,2-Epoxy-4-vinylcyclohexane is used in the surface grafting of bamboo fibers .
Methods of Application or Experimental Procedures
The epoxy group might react with the hydroxyl groups on cellulose fibers with the aid of a catalyst .
Results or Outcomes
This process proposes the possibility to graft the bamboo fibers with 1,2-Epoxy-4-vinylcyclohexane carrying C=C bonds on the fiber surface, and thus to induce the fibers chemical connecting with unsaturated polyester resin (UPE) matrix through free-radical polymerization .
Application as a Chemical Intermediate
Specific Scientific Field
Chemical Engineering
Summary of the Application
1,2-Epoxy-4-vinylcyclohexane is a chemical intermediate; it can be copolymerized with other epoxides to yield polyglycols having unsaturation available for further reaction .
Methods of Application or Experimental Procedures
The compound is synthesized via copolymerization with other epoxides .
Results or Outcomes
The resulting polyglycols have unsaturation available for further reaction .
Application in Total Asymmetric Synthesis
Summary of the Application
1,2-Epoxy-4-vinylcyclohexane is used in the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
Methods of Application or Experimental Procedures
The compound is synthesized via total asymmetric synthesis .
Results or Outcomes
The resulting products are useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
Application in Reductive Reaction of Ketones
Summary of the Application
1,2-Epoxy-4-vinylcyclohexane is used as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 for the reductive reaction of ketones .
Methods of Application or Experimental Procedures
The compound is synthesized via reductive reaction of ketones .
Results or Outcomes
The resulting products are useful for investigating the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases .
Safety And Hazards
特性
IUPAC Name |
3-ethenyl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJFKNONPLNAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29829-07-0 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29829-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10861725 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,2-Epoxy-4-vinylcyclohexane | |
CAS RN |
106-86-5 | |
| Record name | 4-Vinylcyclohexene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxy-4-vinylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epoxy-4-vinylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

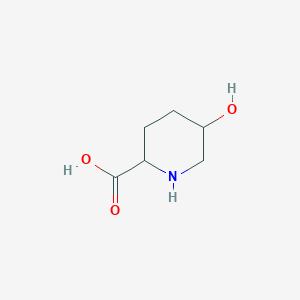
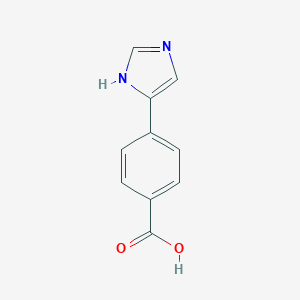
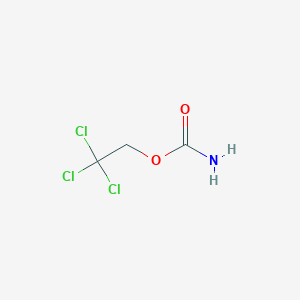
![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
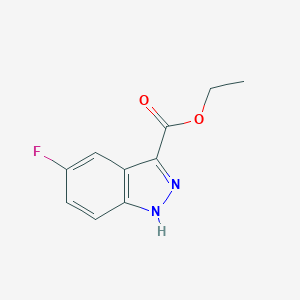
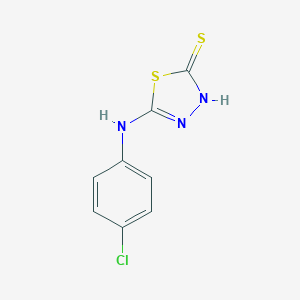
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)
